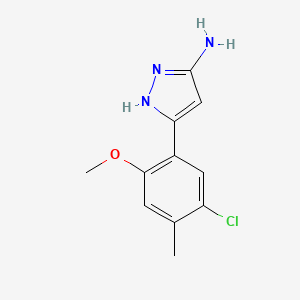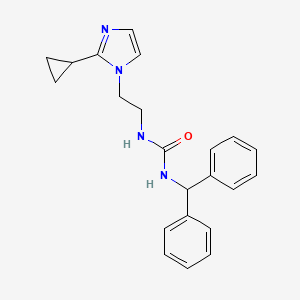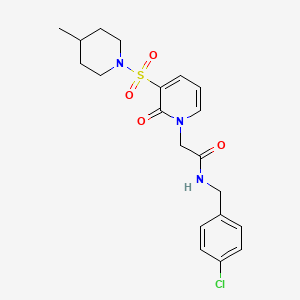
3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine is a chemical compound commonly referred to as 3-CPMP. It is a synthetic derivative of pyrazol and is used in a variety of scientific applications, including cancer research, drug development, and laboratory experiments. This compound is known for its stability and low toxicity, making it an ideal choice for many scientific studies. This article will provide an overview of 3-CPMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine and its derivatives are frequently used in chemical synthesis. For example, they are utilized in reductive amination processes and as key intermediates in the synthesis of various biologically active molecules. These compounds are instrumental in the development of secondary and tertiary amines which have wide applications in pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Biological Activity
Certain derivatives of 3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine show promising biological activities. These activities range from antimicrobial to antifungal properties. For instance, specific compounds synthesized using this molecule exhibit significant antibacterial activity against various bacteria like Bacillus subtilis and Staphylococcus aureus (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Material Science
In material science, derivatives of this compound are used in the functional modification of polymers. These modifications enhance the properties of materials, making them suitable for various applications including medical. Amine-treated polymers derived from this molecule have shown increased thermal stability and improved biological activities, which can be utilized in the development of new materials with specific properties (Aly & El-Mohdy, 2015).
Cancer Research
There is ongoing research into the potential of 3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine derivatives in cancer treatment. Compounds synthesized from this molecule are being studied for their antiproliferative activity against various cancer cell lines, indicating its potential use in the development of new cancer therapies (Panneerselvam et al., 2022).
Corrosion Inhibition
In the field of corrosion science, some bipyrazole compounds derived from 3-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-5-amine have been identified as efficient inhibitors of iron corrosion in acidic media. These compounds act as mixed-type inhibitors and are essential in the development of new corrosion inhibitors (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Eigenschaften
IUPAC Name |
5-(5-chloro-2-methoxy-4-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-6-3-10(16-2)7(4-8(6)12)9-5-11(13)15-14-9/h3-5H,1-2H3,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQWQWAIZMYHQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC(=NN2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate](/img/structure/B2361507.png)

![tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2361511.png)

![N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2361513.png)
![N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide](/img/structure/B2361514.png)

![2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B2361517.png)
![N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2361518.png)




![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)